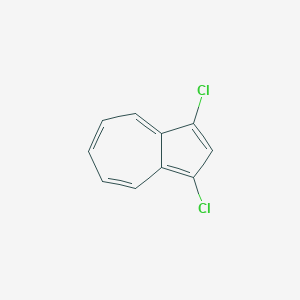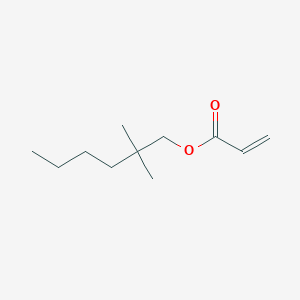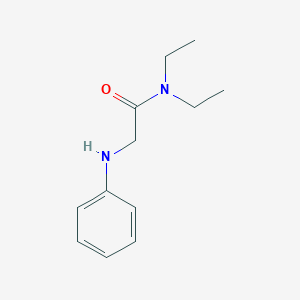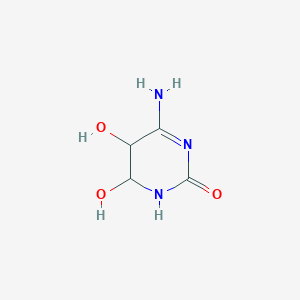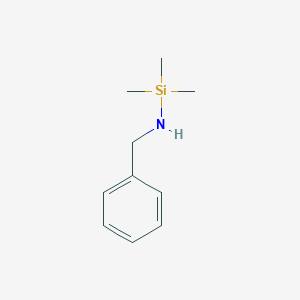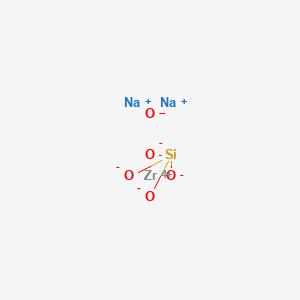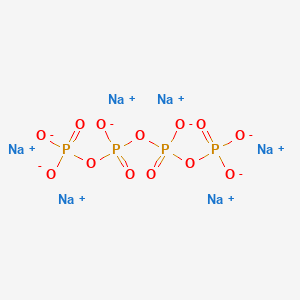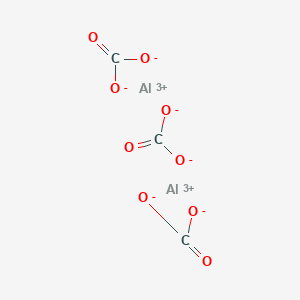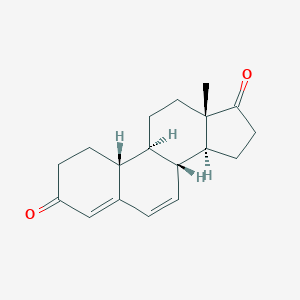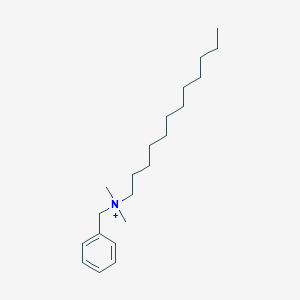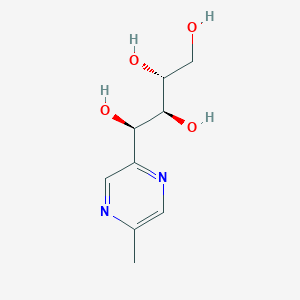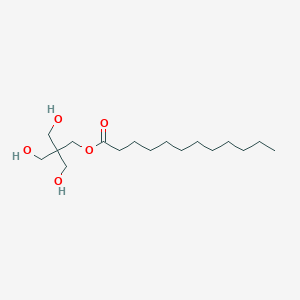
Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, also known as Bis-DMHP, is a chemical compound that exhibits interesting biochemical and physiological effects. This compound is synthesized using a specific method and has been the subject of scientific research due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications is in the field of biomedical engineering, where Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester can be used as a crosslinking agent for hydrogels. Hydrogels are polymers that can absorb and retain large amounts of water, making them ideal for use in tissue engineering and drug delivery. Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester can be used to crosslink hydrogels, increasing their mechanical strength and stability.
Another potential application of Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester is in the field of coatings and adhesives. Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester can be used as a curing agent for epoxy resins, improving their mechanical properties and adhesion to various substrates. Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester can also be used as a plasticizer for polyvinyl chloride (PVC) and other polymers, improving their flexibility and durability.
Wirkmechanismus
The exact mechanism of action of Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester is not fully understood. However, it is believed that Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester acts as a crosslinking agent by forming covalent bonds between polymer chains. This crosslinking increases the mechanical strength and stability of the polymer, making it more resistant to degradation and wear.
Biochemical and Physiological Effects:
Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester has been shown to exhibit interesting biochemical and physiological effects. In vitro studies have shown that Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester has also been shown to have antioxidant properties, protecting cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester in lab experiments is its ease of synthesis and purification. Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester can be synthesized using a relatively simple method and can be purified through distillation or chromatography. Additionally, Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester exhibits interesting biochemical and physiological effects, making it a promising compound for further research.
However, one of the limitations of using Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester in lab experiments is its potential toxicity. Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester and its potential side effects.
Zukünftige Richtungen
There are several future directions for further research on Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester. One area of research could focus on optimizing the synthesis method of Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester to improve yield and purity. Another area of research could focus on exploring the potential applications of Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester in tissue engineering and drug delivery.
Additionally, more research is needed to fully understand the mechanism of action of Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester and its potential side effects. Future studies could investigate the cytotoxicity of Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester at different concentrations and in different cell types. Finally, more research is needed to explore the potential applications of Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester in coatings and adhesives, as well as other fields.
Synthesemethoden
Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester is synthesized through the esterification of dodecanoic acid with 3-hydroxy-2,2-bis(hydroxymethyl)propyl alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and the resulting product is purified through distillation or chromatography. The synthesis method is a relatively simple process and can be easily scaled up for larger quantities.
Eigenschaften
CAS-Nummer |
10332-31-7 |
|---|---|
Produktname |
Dodecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester |
Molekularformel |
C17H34O5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] dodecanoate |
InChI |
InChI=1S/C17H34O5/c1-2-3-4-5-6-7-8-9-10-11-16(21)22-15-17(12-18,13-19)14-20/h18-20H,2-15H2,1H3 |
InChI-Schlüssel |
ZJLATTXAOOPYRU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(CO)(CO)CO |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(CO)(CO)CO |
Andere CAS-Nummern |
10332-31-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



